4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride
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Overview
Description
4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound is known for its unique structural features and reactivity, making it a valuable reagent in chemical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method is the reaction of dimethylamine with 2-methylidenebutanoic acid in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the synthesis. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: As a reagent in organic synthesis, it is used in acylation reactions, esterifications, and other organic transformations.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Its use in material science and polymer chemistry makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound's basicity and nucleophilic properties allow it to act as a catalyst or intermediate in various reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with similar applications in organic synthesis.
4-Dimethylaminophenol: Another compound with applications in material science and organic chemistry.
Uniqueness: 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other compounds in its class. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in research and industry.
Properties
IUPAC Name |
4-(dimethylamino)-2-methylidenebutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h1,4-5H2,2-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCVDBOQZKNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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